molecular formula C17H19N3 B8666635 3-(1H-Benzimidazol-1-yl)-N-benzylpropan-1-amine CAS No. 79837-13-1

3-(1H-Benzimidazol-1-yl)-N-benzylpropan-1-amine

Cat. No. B8666635
CAS RN: 79837-13-1
M. Wt: 265.35 g/mol
InChI Key: JOVUFFZTJUGRQI-UHFFFAOYSA-N
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Patent
US04363808

Procedure details

0.5 Gram of 10% palladium on charcoal was prehydrogenated in 100 ml. of absolute ethanol until the uptake of hydrogen stopped. Then, a solution of 10 grams of 1H-benzimidazole-1-propanamine and 6.7 grams of benzaldehyde in 50 ml. of absolute ethanol was added and the mixture was stirred at atmospheric pressure and room temperature under hydrogen until the calculated amount of hydrogen was taken up. The catalyst was then removed by filtration and the solvent was evaporated to leave N-benzyl-1H-benzimidazole-1-propanamine as a colorless oil. This material was sufficiently pure for further reaction but, if desired, a pure sample could be obtained by column chromatography on silica gel.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H][H].[N:3]1([CH2:12][CH2:13][CH2:14][NH2:15])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1.[CH:16](=O)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[Pd].C(O)C>[CH2:16]([NH:15][CH2:14][CH2:13][CH2:12][N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1(C=NC2=C1C=CC=C2)CCCN
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCN1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.